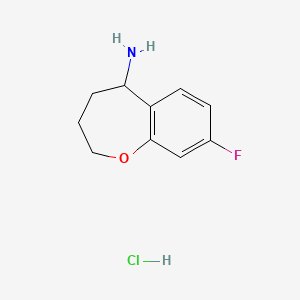

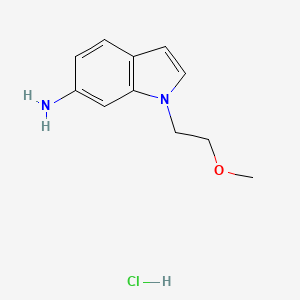

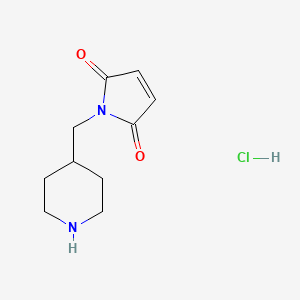

![molecular formula C17H22ClNO B1377443 Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride CAS No. 1158513-52-0](/img/structure/B1377443.png)

Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

-

Field : Organic Chemistry

Application : Benzylamine, a compound with a similar structure, is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being produced.

Results : The outcomes would also vary based on the specific pharmaceutical product.

-

Field : Organic & Biomolecular Chemistry

Application : A compound with a benzylic structure was used in a study on photochemical benzylic bromination in continuous flow .

Method : The study involved the use of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow. This method revealed compatibility with electron-rich aromatic substrates .

Results : The study led to the development of a

-

Field : Organic Chemistry

Application : Benzylamine, a compound with a similar structure, is used in the synthesis of a variety of arylmethylamines .

Method : Aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines .

Results : This method produces a variety of arylmethylamines in very good yields .

-

Field : Organic Chemistry

Application : A palladium complex is used for benzylations of malonates with a wide range of benzyl methyl carbonates .

Method : The palladium complex is generated in situ and used as a catalyst for the reaction .

Results : This method provides an efficient way to perform benzylations of malonates .

-

Field : Organic Chemistry

Application : A cobalt (II)-catalyzed N-alkylation of both aromatic and aliphatic amines with alcohols .

Method : The addition of 4 Å molecular sieves enables an efficient cobalt (II)-catalyzed N-alkylation .

Results : This method provides high chemoselectivity (amines vs imines) .

-

Field : Organic Chemistry

Application : A Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand is used for N-alkylation of amines with C3-C10 alcohols .

Method : Low loadings of an air-stable and easy to prepare Ru complex are used as a catalyst .

Results : A wide array of N-methylated, N-ethylated, and N-alkylated amines were prepared in good yields with wide functional group tolerance .

-

Field : Organic Chemistry

Application : A Pd-catalyzed one-pot reaction of benzyl alcohols with primary amines has been used to synthesize imines and secondary amines .

Method : The reactions did not require any additives and were effective for a wide range of alcohols and amines .

Results : This method provides an efficient way to synthesize imines and secondary amines .

-

Field : Organic Chemistry

Application : A cobalt (II)-catalyzed N-alkylation of both aromatic and aliphatic amines with alcohols has been developed .

Method : The addition of 4 Å molecular sieves enables an efficient cobalt (II)-catalyzed N-alkylation .

Results : This method provides high chemoselectivity (amines vs imines) .

-

Field : Organic Chemistry

Application : A palladium complex generated in situ from [Pd(η 3-C 3 H 5)(cod)]BF 4 and DPPF is a good catalyst for benzylations of malonates with a wide range of benzyl methyl carbonates .

Method : The DPEphos ligand is superior to DPPF in the case of palladium-catalyzed benzylic amination of benzylic esters .

Results : This method provides an efficient way to perform benzylations of malonates .

-

Field : Organic Chemistry

Application : Commercially available [(PPh 3) 2 NiCl 2] is an efficient catalyst for the mono- N -alkylation of (hetero)aromatic amines, employing alcohols to deliver diverse secondary amines in excellent yields via the borrowing hydrogen strategy .

Method : The catalyst system can also be used for accessing various quinoline derivatives following the acceptorless dehydrogenation pathway .

Results : A wide array of N-methylated, N-ethylated, and N-alkylated amines were prepared in good yields with wide functional group tolerance .

-

Field : Organic Chemistry

Application : Low loadings of an air-stable and easy to prepare Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand catalyze N -alkylation of amines with C3-C10 alcohols .

Method : A wide array of N -methylated, N -ethylated, and N -alkylated amines were prepared in good yields with wide functional group tolerance .

Results : This method provides an efficient way to synthesize a variety of amines .

特性

IUPAC Name |

1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDRSPUMZIWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

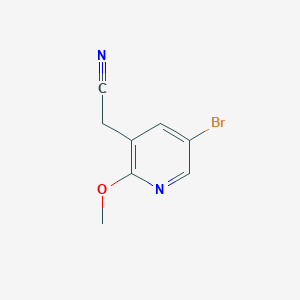

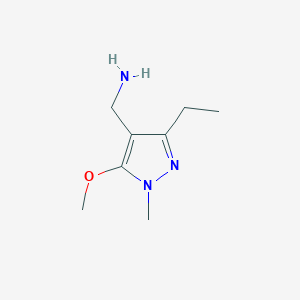

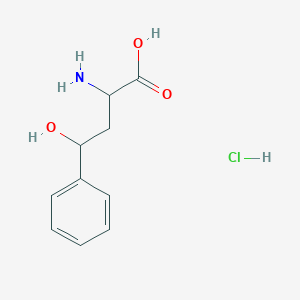

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

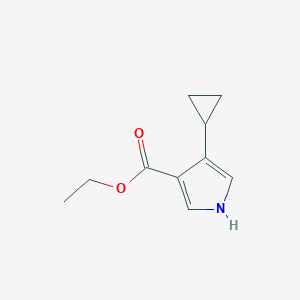

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)